(4-chloro-1H-pyrazol-1-yl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-1H-pyrazol-1-yl)(3-nitrophenyl)methanone is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1H-pyrazol-1-yl)(3-nitrophenyl)methanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyrazole with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1H-pyrazol-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: (4-amino-1H-pyrazol-1-yl)(3-nitrophenyl)methanone.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-1H-pyrazol-1-yl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its pyrazole ring is known to exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. These derivatives may act as inhibitors of specific enzymes or receptors, making them candidates for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of (4-chloro-1H-pyrazol-1-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-1H-pyrazol-1-yl)(3-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(4-chloro-1H-pyrazol-1-yl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of both a chloro and a nitro group in (4-chloro-1H-pyrazol-1-yl)(3-nitrophenyl)methanone makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and biological activity, making this compound a valuable intermediate in various research and industrial applications.
Properties
IUPAC Name |
(4-chloropyrazol-1-yl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-8-5-12-13(6-8)10(15)7-2-1-3-9(4-7)14(16)17/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMXGSZQEWHCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.